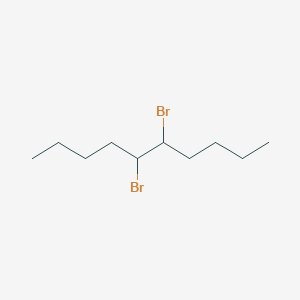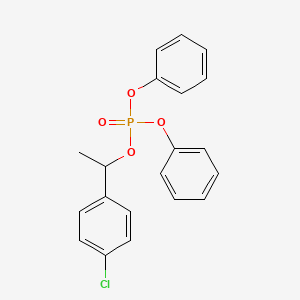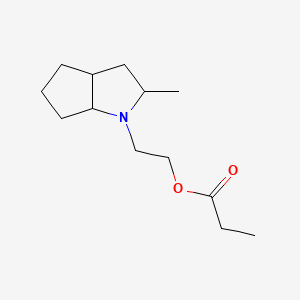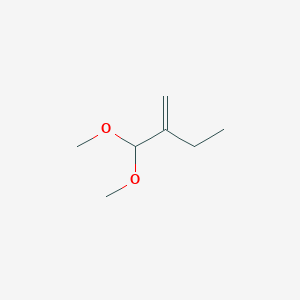
2-(Dimethoxymethyl)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)but-1-ene is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond, making them unsaturated hydrocarbons. This particular compound features a butene backbone with a dimethoxymethyl substituent, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Dimethoxymethyl)but-1-ene can be achieved through various synthetic routes. One common method involves the dehydration of alcohols. For instance, the dehydration of butan-2-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid can yield butenes, including this compound . The reaction typically requires heating the alcohol with the acid catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, the purification of the product may involve distillation and other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)but-1-ene, like other alkenes, undergoes various types of chemical reactions, including:
Addition Reactions: The carbon-carbon double bond in alkenes makes them susceptible to addition reactions.
Hydrogenation: Alkenes can be hydrogenated to form alkanes in the presence of a catalyst such as palladium or platinum.
Oxidation: Alkenes can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromine: Used in addition reactions to form dibromo compounds.
Hydrogen: Used in hydrogenation reactions with catalysts like palladium or platinum.
Oxidizing Agents: Such as potassium permanganate or osmium tetroxide for oxidation reactions.
Major Products Formed
Dibromo Compounds: Formed from the addition of bromine.
Alkanes: Formed from hydrogenation.
Epoxides and Diols: Formed from oxidation reactions.
Scientific Research Applications
2-(Dimethoxymethyl)but-1-ene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)but-1-ene involves its reactivity with various chemical species. The carbon-carbon double bond in the compound is a key site for electrophilic addition reactions. For example, in the presence of bromine, the double bond undergoes electrophilic addition to form a bromonium ion intermediate, which is then attacked by a bromide ion to yield the dibromo product . This mechanism highlights the compound’s ability to participate in addition reactions due to the presence of the double bond.
Comparison with Similar Compounds
Similar Compounds
But-1-ene: A simple alkene with a similar structure but without the dimethoxymethyl substituent.
But-2-ene: Another isomer of butene with the double bond in a different position.
Dimethoxymethane: A related compound with a similar substituent but different overall structure.
Uniqueness
2-(Dimethoxymethyl)but-1-ene is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other butenes
Properties
CAS No. |
73210-67-0 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-(dimethoxymethyl)but-1-ene |
InChI |
InChI=1S/C7H14O2/c1-5-6(2)7(8-3)9-4/h7H,2,5H2,1,3-4H3 |
InChI Key |
WBZIMWTYFPHTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




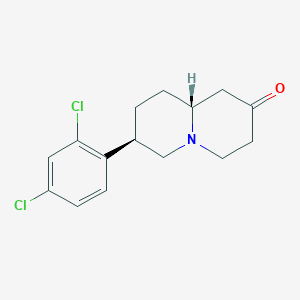
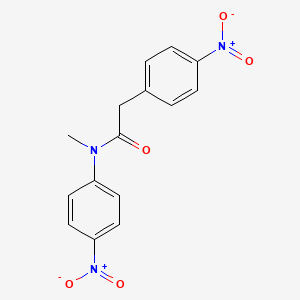
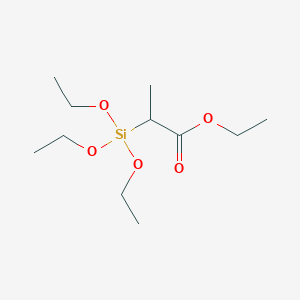
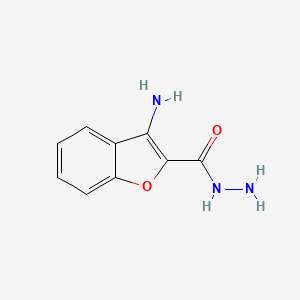

![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
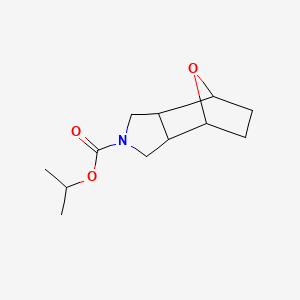
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)

